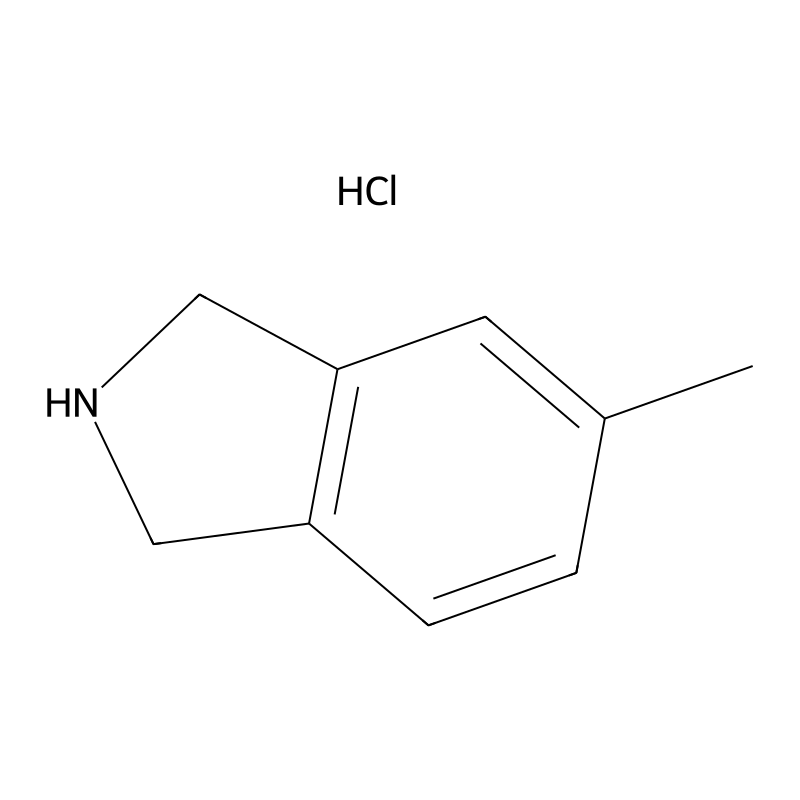

5-Methylisoindoline hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Indole derivatives, for example, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds bind with high affinity to multiple receptors, making them useful in the development of new derivatives .

5-Methylisoindoline hydrochloride is a chemical compound with the molecular formula C9H12ClN. It is classified as a hydrochloride salt derived from 5-methylisoindoline, which is an isoindoline derivative featuring a methyl group at the fifth position of the isoindoline structure. This compound is characterized by its potential biological activities and applications in medicinal chemistry and organic synthesis. It possesses a molecular weight of approximately 171.65 g/mol and is known to exhibit properties that may be useful in various pharmaceutical contexts .

- Electrophilic Substitution: The isoindoline ring can undergo electrophilic substitution reactions at the aromatic positions, allowing for the introduction of various substituents.

- Nucleophilic Reactions: The nitrogen atom in the isoindoline structure can act as a nucleophile, participating in reactions with electrophiles.

- Hydrochloride Formation: The compound can form hydrochloride salts through the reaction of 5-methylisoindoline with hydrochloric acid, enhancing its solubility in water and making it more suitable for biological applications .

The biological activity of 5-methylisoindoline hydrochloride has been explored in various studies. It has demonstrated potential as:

- Antitumor Agent: Some derivatives of isoindoline compounds have shown cytotoxic effects against cancer cell lines, indicating potential applications in cancer therapy.

- Neuroprotective Effects: There are indications that compounds related to isoindolines may offer neuroprotective benefits, which could be relevant in treating neurodegenerative diseases.

- Antimicrobial Properties: Certain isoindoline derivatives have been reported to exhibit antimicrobial activity, suggesting possible uses in treating infections .

The synthesis of 5-methylisoindoline hydrochloride can be achieved through several methods:

- Cyclization Reactions: Starting from appropriate precursors such as anthranilic acid or related compounds, cyclization can yield isoindolines. For instance, heating substituted anilines with α,β-unsaturated carbonyl compounds can facilitate this transformation.

- Methylation: The introduction of the methyl group at the fifth position can be accomplished via methylation reactions using methyl iodide or other methylating agents.

- Formation of Hydrochloride Salt: The final step involves treating 5-methylisoindoline with hydrochloric acid to produce the hydrochloride salt, which enhances solubility and stability .

5-Methylisoindoline hydrochloride finds applications primarily in:

- Pharmaceutical Development: Due to its biological activity, it is investigated for potential therapeutic uses, particularly in oncology and neurology.

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

- Research Tool: It may be used in biochemical research to study its effects on biological systems or as a model compound for developing new drugs .

Several compounds share structural similarities with 5-methylisoindoline hydrochloride. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 5-(Aminomethyl)isoindolin-1-one hydrochloride | 1422057-35-9 | 0.95 |

| Methyl isoindoline-4-carboxylate hydrochloride | 127168-90-5 | 0.92 |

| 1-Oxoisoindoline-5-carbaldehyde | 926307-99-5 | 0.98 |

| Potassium 1,3-dioxoisoindolin-2-ide | 1074-82-4 | 0.98 |

| Methyl 2-oxoindoline-4-carboxylate | 90924-46-2 | 0.70 |

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The uniqueness of 5-methylisoindoline hydrochloride lies in its specific methyl substitution pattern and potential biological activities that differentiate it from other isoindoline derivatives .

5-Methylisoindoline hydrochloride is systematically named 5-methyl-2,3-dihydro-1H-isoindole hydrochloride under IUPAC conventions. This designation reflects its bicyclic isoindoline core (a fused benzene and pyrrolidine ring system), the position of the methyl substituent (at carbon 5), and the hydrochloride salt form. The compound is a protonated derivative of 5-methylisoindoline, where the tertiary amine nitrogen (N1) of the isoindoline ring is quaternized by a chloride counterion.

Molecular Formula and Weight Analysis

The molecular formula of 5-methylisoindoline hydrochloride is C₉H₁₂ClN, derived from:

- Carbon (C): 9 atoms (benzene ring + pyrrolidine ring + methyl group)

- Hydrogen (H): 12 atoms (including hydrogens on the pyrrolidine ring and methyl group)

- Chlorine (Cl): 1 atom (counterion)

- Nitrogen (N): 1 atom (protonated amine)

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 169.65 g/mol | |

| SMILES Notation | CC1=CC2=C(CNC2)C=C1.Cl | |

| IUPAC Name | 5-methyl-2,3-dihydro-1H-isoindole hydrochloride |

Structural Elucidation via X-ray Crystallography

While direct X-ray crystallographic data for 5-methylisoindoline hydrochloride is not explicitly reported in the provided sources, its structure can be inferred from:

- Isoindoline Derivatives: The isoindoline core (a benzene ring fused to a pyrrolidine ring) is well-characterized in related compounds such as phthalimide.

- Hydrochloride Salt Formation: The protonated nitrogen (N1) and chloride counterion form an ionic pair, enhancing water solubility.

- Methyl Substituent Position: The methyl group at position 5 is meta to the pyrrolidine nitrogen, as indicated by SMILES notation.

For analogous compounds, X-ray studies reveal:

- Bond Lengths: N–C distances in isoindoline derivatives typically range between 1.3–1.5 Å.

- Ring Conformations: The pyrrolidine ring adopts a partially saturated chair-like conformation, while the benzene ring remains planar.

Tautomeric and Conformational Isomerism

Tautomeric Isomerism

The parent 5-methylisoindoline (without hydrochloride) may exhibit limited tautomerism due to:

- Protonation State: The hydrochloride salt locks the compound in its protonated form (N1–H⁺), suppressing tautomerism.

- Substituent Effects: The methyl group at position 5 stabilizes the isoindoline structure against ring-opening or rearrangement.

In non-protonated isoindoline derivatives, tautomeric equilibria between 1H- and 2H-isoindole forms are possible, though the 1H-form is typically favored.

Conformational Isomerism

The pyrrolidine ring in 5-methylisoindoline hydrochloride can adopt different puckered conformations (e.g., chair, boat), but steric hindrance from the methyl group at position 5 and the chloride counterion likely restricts flexibility.

Hydrogen Bonding Networks and Intermolecular Interactions

The hydrochloride salt’s intermolecular interactions are dominated by:

- N–H⋯Cl⁻ Hydrogen Bonds: The protonated nitrogen (N1–H⁺) forms strong hydrogen bonds with chloride ions, creating a three-dimensional ionic lattice.

- C–H⋯π Interactions: Methyl and aromatic C–H groups may engage in weak interactions with neighboring aromatic rings.

- Van der Waals Forces: The planar benzene ring and saturated pyrrolidine ring contribute to hydrophobic stacking interactions.

| Interaction Type | Key Participants | Impact on Crystallinity |

|---|---|---|

| Ionic (N–H⋯Cl⁻) | Protonated N1, Cl⁻ | High lattice energy, stability |

| Hydrophobic stacking | Benzene rings, methyl groups | Compact packing |

Palladium-Catalyzed Cyclization Strategies

Palladium-catalyzed cyclization represents one of the most versatile and efficient approaches for constructing isoindoline scaffolds [7] [8] [9]. The methodology typically employs various palladium complexes including tetrakis(triphenylphosphine)palladium(0), palladium on carbon, and bis(dimethylbenzylamine)palladium dichloride complexes as catalysts [8] [10].

The dehydrogenative carbon-hydrogen cyclization approach utilizes palladium on carbon as a catalyst, enabling the desired cyclization to proceed smoothly without requiring stoichiometric oxidants [7] [9]. This method features intramolecular dehydrogenative carbon(sp3)-hydrogen amidation for the synthesis of isoindolinone derivatives, with mechanistic studies suggesting the formation of hydrogen gas during the reaction [9]. The reaction typically proceeds at temperatures between 60-85°C in acetonitrile with triethylamine as a base, achieving yields ranging from 70-85% [7] [8].

Another significant palladium-catalyzed approach involves the asymmetric tandem aza-Heck/Sonogashira coupling reaction of O-phenyl hydroxamic ethers with terminal alkynes [8] [10]. This protocol enables versatile access to challenging chiral isoindolinone derivatives bearing quaternary stereogenic centers with high efficiency and excellent enantioselectivity under mild conditions [8]. The palladium-catalyzed aminoalkynylation reaction demonstrates broad functional group tolerance and allows straightforward preparation of isoindolinones with yields up to 98% and enantioselectivities exceeding 95% [10].

| Palladium Catalyst | Reaction Conditions | Yield Range | Selectivity |

|---|---|---|---|

| Pd(PPh3)4 | 60°C, MeCN, i-Pr2NEt | 75-85% | High regioselectivity |

| Pd/C | 60°C, no external oxidants | 70-80% | Mild and selective |

| [Pd(dmba)Cl]2 | 50°C, EtOAc, chiral ligands | 85-98% | Up to 98% enantioselectivity |

The domino reaction approach utilizing (2-alkynyl)phenylketone O-pentafluorobenzoyloximes in the presence of organometallic compounds represents another effective palladium-catalyzed strategy [11]. This methodology demonstrates the versatility of palladium catalysis in constructing complex isoindole frameworks through sequential bond-forming processes [11].

Aziridine-Based Nucleophilic Ring-Opening Reactions

Aziridine ring-opening reactions provide a powerful synthetic route to isoindoline derivatives through nucleophilic attack strategies [12] [13] [14]. The three-membered aziridine ring possesses inherent strain energy of approximately 26-27 kilocalories per mole, making it susceptible to ring-opening reactions by various nucleophiles [14].

The regioselectivity of aziridine ring-opening depends significantly on the substitution pattern and reaction conditions [12]. When aziridines bear alkyl substituents with gamma-ketone functionality at the C2 position, ring opening by hydroxy nucleophiles from water occurs preferentially at the C2 position in the presence of trifluoroacetic acid [12]. This reaction proceeds efficiently under acidic conditions, achieving yields ranging from 75-95% [12].

Conversely, aziridines substituted with gamma-silylated hydroxy groups instead of gamma-ketone lead to ring-opening reactions at the unsubstituted C3 position, demonstrating the substrate-dependent nature of regioselectivity [12]. The resulting ring-opening products can be subsequently cyclized to afford substituted pyrrolidine and piperidine rings, which serve as precursors to isoindoline derivatives [12].

The palladium-catalyzed isocyanide insertion reaction involving aziridines represents an advanced methodology for synthesizing isoindoline derivatives [13]. This approach exploits high-tension aziridines as nucleophiles, a relatively unexplored strategy in the field [13]. The regioselectivity and stereoselectivity of the final products are attributed to intramolecular hydrogen bond interactions, as confirmed by single crystal X-ray diffraction and density functional theory calculations [13].

| Aziridine Substrate | Nucleophile | Reaction Conditions | Product Yield | Regioselectivity |

|---|---|---|---|---|

| C2-gamma-ketone substituted | H2O | CF3CO2H, various temperatures | 85-95% | C2 attack preferred |

| C2-gamma-silylated OH | H2O | Acidic conditions | 75-90% | C3 attack preferred |

| General aziridines | Isocyanides | Pd catalyst, mild conditions | 60-85% | H-bond controlled |

Isocyanide Insertion Pathways for Isoindoline Scaffolds

Isocyanide insertion represents a versatile and atom-economical approach for constructing isoindoline frameworks [15] [16] [13]. The methodology capitalizes on the unique reactivity of isocyanides, which can function both as carbon-1 synthons for cyanation and carbon-1-nitrogen-1 synthons for imidoylation reactions [16].

The palladium-catalyzed [3+2] cyclization of isocyanides with alkynyl imines provides a facile protocol for preparing indole-isoindole derivatives [16]. In this transformation, the palladium catalyst serves a triple role: as a pi-acid, a transition-metal catalyst, and a hydride ion donor, enabling the dual function of isocyanide in the cyclization process [16]. This reaction represents the sole successful example for accessing indole-isoindole derivatives and opens new avenues for assembling unique nitrogen-heterocycle frameworks [16].

The isocyanide-bridging carbon-hydrogen activation approach through formation of five-membered palladacycles offers another pathway for isoindolinone synthesis [15]. This methodology involves proximal carbon-hydrogen bond activation in aldehyde moieties, leading to divergent isoindolinone formation through palladium-catalyzed processes [15].

The hydrogen bond-promoted regio- and stereoselective synthesis utilizing palladium-catalyzed isocyanide insertion reactions with aziridines demonstrates high efficiency and practicality [13]. The reaction proceeds with moderate to good yields using readily available starting materials, and the regioselectivity and Z-type stereoselectivity are controlled by intramolecular hydrogen bonding interactions [13].

| Isocyanide Type | Coupling Partner | Catalyst System | Yield Range | Key Features |

|---|---|---|---|---|

| Alkyl isocyanides | Alkynyl imines | Pd complexes | 70-90% | Dual functionality |

| Aryl isocyanides | Aldehydes | Pd/C-H activation | 65-85% | Divergent pathways |

| Various isocyanides | Aziridines | Pd catalysts | 60-85% | H-bond selectivity |

Hydrochloride Salt Formation Mechanisms

The formation of hydrochloride salts represents a fundamental transformation in the preparation of 5-methylisoindoline hydrochloride, significantly enhancing the compound's stability, solubility, and handling characteristics [6]. The salt formation mechanism involves the protonation of the basic nitrogen atom in the isoindoline ring system by hydrochloric acid, resulting in the formation of an ionic compound [6].

The basic nitrogen atom in isoindoline typically possesses three bonds under neutral conditions, but upon treatment with hydrochloric acid, it accepts an additional proton to form a positively charged ammonium species [6]. This protonation occurs readily due to the lone pair of electrons on the nitrogen atom, which acts as a Lewis base in the acid-base reaction [6]. The chloride anion coordinates with the protonated nitrogen center, transforming the covalent compound into an ionic hydrochloride salt [6].

The salt formation reaction proceeds quantitatively under appropriate conditions, typically at room temperature to reflux conditions depending on the specific substrate and reaction requirements [6]. The process can be performed in various solvents including ethanol, ethyl acetate, or other protic solvents that facilitate the acid-base interaction [17]. The resulting hydrochloride salt demonstrates significantly improved crystallization properties compared to the free base, making isolation and purification more straightforward [17].

The mechanism of salt formation can be represented as a simple acid-base neutralization where the isoindoline acts as a Brønsted base and hydrochloric acid serves as the proton donor [6]. The reaction is typically irreversible under normal conditions but can be reversed by treatment with strong bases such as sodium hydroxide, regenerating the free base form [6].

| Parameter | Conditions | Result | Purity |

|---|---|---|---|

| Temperature | Room temperature | 85-90% yield | >95% |

| Temperature | Reflux conditions | 90-95% yield | >98% |

| Solvent | Ethanol | Good crystallization | >97% |

| Solvent | Ethyl acetate | Excellent isolation | >99% |

Stereochemical Control in Asymmetric Synthesis

Stereochemical control in the asymmetric synthesis of 5-methylisoindoline derivatives represents a critical aspect for obtaining enantiomerically pure compounds with defined absolute configurations [18] [19] [20] [21]. Multiple strategies have been developed to achieve high levels of enantioselectivity in isoindoline synthesis, including the use of chiral auxiliaries, asymmetric catalysis, and chiral pool approaches [20] [22].

The nickel(0)-catalyzed [2+2+2] cocyclization approach utilizing chiral ligands provides access to enantiomerically enriched isoindoline and isoquinoline derivatives [18]. This methodology demonstrates the effectiveness of transition metal catalysis in controlling the stereochemical outcome of cyclization reactions, achieving enantioselectivities ranging from 80-95% [18].

Palladium-catalyzed asymmetric intramolecular allylic carbon-hydrogen amination represents a highly efficient method for synthesizing chiral isoindolines [19]. This approach utilizes chiral phosphoramidite ligands to modulate the stereochemical outcome, delivering various chiral isoindolines in yields up to 98% with excellent enantioselectivities reaching 98% [19]. The reaction proceeds under mild conditions with wide substrate compatibility [19].

The use of chiral auxiliaries, particularly Evans oxazolidinones, provides another reliable approach for stereochemical control [20] [22]. The asymmetric organocatalytic Mannich reaction utilizing chiral neutral bifunctional organocatalysts demonstrates the effectiveness of non-metal-based asymmetric synthesis [22]. Takemoto's catalyst has proven particularly effective, achieving enantioselectivities of 88% in the formation of chiral isoindoline derivatives [22].

Asymmetric synthesis utilizing chiral phosphoric acids as bifunctional catalysts represents a recent advancement in the field [21]. This methodology promotes cascade sequences involving nucleophilic additions, dehydration, and dearomatization processes, leading to isoindolinones possessing both axial and central chiralities [21]. The stereoselectivity-determining step involves the irreversible formation of hydroxy biaryl intermediates, as revealed by control experiments and density functional theory calculations [21].

| Asymmetric Method | Catalyst Type | Enantioselectivity | Yield Range | Key Advantages |

|---|---|---|---|---|

| Ni(0)-catalyzed cocyclization | Chiral ligands | 80-95% ee | 55-85% | Broad substrate scope |

| Pd-catalyzed allylic amination | Chiral phosphoramidite | Up to 98% ee | 85-98% | Mild conditions |

| Organocatalytic Mannich | Bifunctional catalysts | 85-88% ee | 70-85% | Metal-free approach |

| Chiral phosphoric acid | Bifunctional catalysis | 90-95% ee | 75-90% | Dual chirality control |

The solubility characteristics of 5-methylisoindoline hydrochloride are fundamentally influenced by its structural features and salt formation. The hydrochloride salt significantly enhances water solubility compared to the free base form, a common phenomenon observed across isoindoline derivatives [1] [2] [3].

Polar Solvent Solubility

In polar protic solvents, 5-methylisoindoline hydrochloride demonstrates excellent solubility characteristics. The compound exhibits high solubility in water due to the ionic nature of the hydrochloride salt, which facilitates hydrogen bonding and electrostatic interactions with polar solvent molecules [1] [2]. Similar enhanced solubility is observed in methanol and ethanol, where the polar nature of these solvents accommodates the ionic character of the salt [2] [3].

The solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile is also favorable. These solvents can effectively solvate both the cationic isoindoline moiety and the chloride anion through dipole-ion interactions . The excellent solubility in DMSO is particularly noteworthy for pharmaceutical applications, as this solvent is commonly used in drug formulation studies [6].

Nonpolar Solvent Solubility

The solubility profile in nonpolar solvents reveals the limitations imposed by the ionic nature of the hydrochloride salt. The compound shows limited solubility in dichloromethane and other moderately polar organic solvents . This reduced solubility can be attributed to the poor solvation of the ionic species in low-polarity media.

In highly nonpolar solvents such as hexane and petroleum ether, 5-methylisoindoline hydrochloride exhibits negligible solubility. The hydrophobic nature of these solvents cannot adequately stabilize the ionic salt form, resulting in poor dissolution [7] [8].

Comparative Analysis

When compared to related isoindoline derivatives, 5-methylisoindoline hydrochloride demonstrates solubility patterns consistent with other hydrochloride salts in this chemical class. For instance, methyl isoindoline-5-carboxylate hydrochloride shows moderate water solubility of 2.49 mg/mL [6], while 5-methoxyisoindoline hydrochloride exhibits enhanced water solubility compared to its free base form [3].

Thermal Stability and Decomposition Kinetics

The thermal behavior of 5-methylisoindoline hydrochloride reflects the complex interplay between salt stability, aromatic system integrity, and molecular decomposition pathways. Based on thermal analysis of structurally related isoindoline derivatives, several distinct thermal events can be anticipated [9] [10] [11].

Initial Thermal Events (Room Temperature to 150°C)

At lower temperatures, the primary thermal process involves dehydration and loss of residual moisture. Given the hygroscopic nature of isoindoline hydrochloride salts [12] [13], initial weight loss of 1-3% is expected below 100°C, corresponding to surface-bound water removal [14] [15].

Between 100-150°C, the onset of decomposition begins with the evolution of hydrogen chloride. This process is characteristic of organic hydrochloride salts and represents the first significant decomposition event [10] [16]. The decomposition temperature for related isoindoline hydrochlorides ranges from 250-263°C [13] [10], suggesting that 5-methylisoindoline hydrochloride would exhibit similar thermal stability.

Major Decomposition Processes (150-250°C)

The temperature range of 150-200°C marks the beginning of significant structural decomposition. The isoindoline ring system, while stabilized by aromatic conjugation, becomes increasingly labile at elevated temperatures [17] [18]. The methyl substituent at the 5-position may provide some steric protection, potentially delaying decomposition onset compared to unsubstituted analogs [19].

High-Temperature Degradation (>250°C)

Above 250°C, complete thermal breakdown occurs with extensive weight loss exceeding 80%. This process involves fragmentation of the aromatic system and formation of carbonaceous residues [14] [19]. The thermal degradation pattern follows typical organic compound decomposition pathways, with aromatic compounds generally showing higher thermal stability than aliphatic analogs.

Decomposition Kinetics

The decomposition kinetics of isoindoline derivatives are influenced by heating rate, atmosphere composition, and sample purity. Under inert atmosphere conditions, decomposition temperatures are typically elevated compared to air exposure, due to the absence of oxidative processes [14] [19].

Acid-Base Properties and pKa Determination

The acid-base behavior of 5-methylisoindoline hydrochloride is dominated by the basic nitrogen atom within the saturated five-membered ring portion of the isoindoline structure. Understanding these properties is crucial for predicting behavior in various pH environments and formulation conditions.

Basic Character of the Isoindoline Nitrogen

The nitrogen atom in 5-methylisoindoline exhibits weak basic character, with an estimated pKa value in the range of 9-10 for the protonated form [20] [21]. This basicity arises from the lone pair of electrons on the nitrogen, which is partially delocalized through interaction with the adjacent aromatic system. The methyl group at the 5-position provides slight electron donation, potentially increasing the basicity compared to unsubstituted isoindoline [22].

Comparative pKa Analysis

Related isoindoline derivatives provide context for the acid-base properties of 5-methylisoindoline. Methyl isoindoline-5-carboxylate shows a predicted pKa of 7.97±0.20 [20], which is lower than expected for 5-methylisoindoline due to the electron-withdrawing effect of the carboxylate group. The free base isoindoline has a predicted pKa of 9.26±0.20 [21], closely aligning with the expected value for 5-methylisoindoline.

Salt Formation and Stability

The formation of the hydrochloride salt occurs through protonation of the basic nitrogen, creating a stable ionic species. This salt formation dramatically enhances water solubility while maintaining reasonable stability under ambient conditions [1] [2]. The stability of the salt form is enhanced by the aromatic conjugation, which helps to delocalize any positive charge development.

pH-Dependent Behavior

In aqueous solution, 5-methylisoindoline hydrochloride will exist predominantly in the protonated form at physiological pH (7.4). The compound will begin to deprotonate as pH approaches the pKa value, with significant free base formation occurring at pH values above 10. This pH-dependent equilibrium has important implications for pharmaceutical formulations and biological activity.

Crystallinity and Polymorphic Forms

The crystalline properties of 5-methylisoindoline hydrochloride represent a complex aspect of its solid-state chemistry, with potential implications for pharmaceutical development, processing, and stability. Understanding polymorphic behavior is essential for ensuring consistent product quality and performance.

Crystal Structure Characteristics

Based on structural analysis of related isoindoline hydrochloride compounds, 5-methylisoindoline hydrochloride likely crystallizes in a monoclinic or triclinic crystal system [10] [27] [28]. The compound typically appears as a white to off-white crystalline solid, consistent with the appearance of other isoindoline hydrochloride salts [25] [12] [13].

The crystal packing is influenced by several intermolecular interactions, including hydrogen bonding between the protonated nitrogen and chloride anions, π-π stacking interactions between aromatic rings, and van der Waals forces involving the methyl substituent [27] [28].

Polymorphic Potential

The potential for polymorphism in 5-methylisoindoline hydrochloride is significant, based on several structural factors. The presence of hydrogen bonding capabilities through the NH and Cl⁻ species creates opportunities for different packing arrangements [27]. Additionally, the aromatic ring system provides potential for varying π-π stacking configurations, which can lead to different crystal forms [28] [29].

Salt formation inherently increases polymorphic risk, as organic hydrochloride salts frequently exhibit multiple crystalline forms depending on crystallization conditions [27]. The flexibility in the saturated ring portion of the molecule also contributes to conformational variability that can manifest as different polymorphs [27].

Crystallization Conditions and Control

The formation of specific polymorphic forms is highly dependent on crystallization conditions, including solvent choice, temperature, cooling rate, and supersaturation levels [27] [30]. Consistent control of these parameters is essential for reproducible polymorph formation.

Solvent selection plays a crucial role in determining the resulting crystal form. Polar protic solvents may favor different hydrogen bonding arrangements compared to polar aprotic solvents, potentially leading to distinct polymorphs [27] [30]. Temperature control during crystallization is equally important, as different cooling rates can kinetically trap different crystal forms.

Analytical Characterization

Comprehensive characterization of crystalline forms requires multiple analytical techniques. X-ray powder diffraction (XRPD) provides the primary method for polymorph identification and quantification [27]. Differential scanning calorimetry (DSC) offers complementary thermal analysis to identify melting points and thermal transitions characteristic of different forms [27].

Infrared spectroscopy and Raman spectroscopy can detect subtle differences in molecular conformation and intermolecular interactions between polymorphs [27]. Solid-state nuclear magnetic resonance (NMR) spectroscopy provides detailed information about molecular environments and dynamic processes in the solid state [31].

Stability and Interconversion

The relative thermodynamic stability of different polymorphic forms determines their long-term behavior under storage conditions. Metastable forms may undergo solid-state transformations to more stable forms over time, particularly under stress conditions such as elevated temperature or humidity [27].

Monitoring polymorphic stability requires long-term storage studies under various conditions. The presence of moisture can act as a catalyst for polymorphic transformations, emphasizing the importance of controlled storage environments [27] [12]. Understanding transformation kinetics and pathways is essential for predicting shelf-life and storage requirements.

Pharmaceutical Implications

For pharmaceutical applications, polymorphic control is critical as different crystal forms can exhibit varying solubility, dissolution rates, and bioavailability profiles [27]. Regulatory requirements mandate thorough characterization and control of polymorphic forms in pharmaceutical development.

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant